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Tos-gly-pro-lys-pna -

Tos-gly-pro-lys-pna

Catalog Number: EVT-1626312
CAS Number:
Molecular Formula: C26H34N6O7S
Molecular Weight: 574.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tos-gly-pro-lys-p-nitroanilide is a synthetic substrate commonly used in biochemical assays to study proteolytic enzymes, particularly those involved in coagulation processes. This compound belongs to a class of chromogenic substrates that release a colored product upon cleavage by specific proteases. The presence of the p-nitroanilide group allows for easy detection and quantification of enzyme activity through spectrophotometric methods.

Source and Classification

Tos-gly-pro-lys-p-nitroanilide is classified as a peptide p-nitroanilide. It is derived from a combination of amino acids and a p-nitroanilide moiety, which is essential for its function as a chromogenic substrate. The compound is typically synthesized in laboratory settings, utilizing various organic chemistry techniques to ensure purity and efficacy for use in enzyme assays.

Synthesis Analysis

Methods and Technical Details

The synthesis of Tos-gly-pro-lys-p-nitroanilide involves several steps, primarily focusing on solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a resin-bound peptide chain.

  1. Solid-Phase Peptide Synthesis: The process begins with the attachment of the first amino acid (Tos-gly) to a solid support resin. Subsequent amino acids (proline and lysine) are added one at a time, with each addition followed by deprotection steps to remove protecting groups.
  2. Coupling Reagents: Common reagents used during synthesis include N,N'-diisopropylcarbodiimide (DIC) for activating carboxylic acids and 1-hydroxybenzotriazole (HOBt) to enhance coupling efficiency.
  3. Cleavage from Resin: After the desired peptide sequence is assembled, the final product is cleaved from the resin using trifluoroacetic acid (TFA), which also removes any remaining protecting groups.

The yield and purity of the synthesized compound can be assessed using high-performance liquid chromatography (HPLC) and mass spectrometry.

Molecular Structure Analysis

Structure and Data

The molecular structure of Tos-gly-pro-lys-p-nitroanilide consists of a sequence of four amino acids linked by peptide bonds, with a p-nitroanilide group attached at one end. The structural formula can be represented as follows:

C18H24N4O5S\text{C}_{18}\text{H}_{24}\text{N}_{4}\text{O}_{5}\text{S}

Key structural features include:

  • Tosyl Group: Provides stability and enhances solubility.
  • p-Nitroanilide Group: Essential for chromogenic activity, allowing for colorimetric detection upon enzymatic cleavage.
Chemical Reactions Analysis

Reactions and Technical Details

Tos-gly-pro-lys-p-nitroanilide undergoes hydrolysis when acted upon by specific proteases such as thrombin or factor Xa. The reaction can be summarized as follows:

  1. Enzymatic Cleavage: When exposed to an active enzyme, the peptide bond between lysine and the subsequent amino acid in the sequence is cleaved.
  2. Release of p-Nitroaniline: This cleavage releases p-nitroaniline, resulting in a measurable color change that correlates with enzyme activity.

The kinetics of this reaction can be analyzed using spectrophotometric methods, measuring absorbance changes at 405 nm.

Mechanism of Action

Process and Data

The mechanism of action for Tos-gly-pro-lys-p-nitroanilide involves its interaction with serine proteases:

  1. Substrate Binding: The enzyme binds to the substrate at its active site.
  2. Catalytic Cleavage: The enzyme catalyzes the hydrolysis of the peptide bond, converting the substrate into products.
  3. Color Change Detection: The release of p-nitroaniline results in an increase in absorbance at 405 nm, which can be quantified to determine enzyme activity.

This mechanism highlights the specificity of proteases for their substrates, which is crucial for understanding enzyme kinetics in coagulation studies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

These properties make Tos-gly-pro-lys-p-nitroanilide suitable for various laboratory applications where precise control over conditions is necessary.

Applications

Scientific Uses

Tos-gly-pro-lys-p-nitroanilide has significant applications in biochemical research:

  1. Enzyme Assays: Used extensively to measure the activity of coagulation factors such as thrombin and factor Xa.
  2. Drug Development: Assists in screening potential anticoagulant drugs by monitoring their effects on protease activity.
  3. Clinical Diagnostics: Employed in assays that evaluate blood coagulation profiles in clinical settings.

This compound serves as an essential tool for researchers studying proteolytic enzymes and their roles in physiological processes such as coagulation.

Biochemical Characterization of Tos-Gly-Pro-Lys-pNA as a Protease-Specific Substrate

Role in Plasminogen Activation Pathways

Tosyl-Gly-Pro-Lys-4-nitroanilide (Tos-Gly-Pro-Lys-pNA) serves as a critical chromogenic substrate for probing the enzymatic kinetics of plasmin and plasminogen activators within the fibrinolytic cascade. Plasmin, the central protease in this pathway, cleaves the Arg561-Val562 bond in plasminogen to generate the active enzyme. Tos-Gly-Pro-Lys-pNA structurally mimics this cleavage site, with the Lys-pNA bond representing the scissile bond targeted by plasmin's catalytic domain [6]. Upon hydrolysis, the release of para-nitroaniline (pNA) yields a spectrophotometrically measurable signal at 405 nm, enabling real-time quantification of enzymatic activity.

This substrate exhibits high specificity for plasmin's active site, which features a trypsin-like S1 pocket with a negatively charged Asp189 residue that preferentially binds the positively charged lysine side chain of the substrate . Kinetic analyses reveal that Tos-Gly-Pro-Lys-pNA hydrolysis follows Michaelis-Menten kinetics, with plasmin displaying a Km value of approximately 0.15–0.25 mM and a kcat of 12–18 s-1 under physiological pH and temperature conditions [6]. The substrate's sensitivity allows detection of plasmin generation even in complex biological matrices, making it indispensable for studying physiological activators (t-PA, u-PA) and pathological activators like streptokinase (SK). SK-bound plasmin exhibits a >50-fold enhancement in plasminogen activation specificity when monitored using this substrate [7].

Table 1: Kinetic Parameters of Tos-Gly-Pro-Lys-pNA Hydrolysis in Plasmin Research

Enzymatic ContextKm (mM)kcat (s-1)Specificity Constant (kcat/Km M-1s-1)
Human Plasmin0.18 ± 0.0215.3 ± 1.285,000
SK-Plasmin Complex0.22 ± 0.0328.7 ± 2.1130,000
uPA-Activated Plasmin0.15 ± 0.0112.8 ± 0.985,300
tPA-Activated Plasmin0.24 ± 0.0218.2 ± 1.575,800

Specificity for Serine Proteases in Venom-Derived Enzymes

Snake venom serine proteases (SVSPs) exhibit remarkable specificity toward Tos-Gly-Pro-Lys-pNA due to structural conservation of their catalytic triads (His57, Asp102, Ser195) and S1 substrate-binding pockets. LV-PA, a plasminogen activator from Lachesis muta muta venom, hydrolyzes this substrate with kinetics comparable to mammalian plasmin, confirming its functional mimicry [1] [8]. The enzyme's specificity for Tos-Gly-Pro-Lys-pNA over thrombin substrates (e.g., D-Phe-Pip-Arg-pNA) underscores its role in fibrinolytic pathways rather than coagulation. Similarly, erythrofibrase from Trimeresurus erythrurus venom demonstrates dual thrombin-like and plasmin-like activity, with Tos-Gly-Pro-Lys-pNA hydrolysis rates increasing linearly with enzyme concentration (R2 > 0.98), confirming its utility in SVSP characterization [8].

Structural analyses reveal that SVSPs share a conserved trypsin fold comprising two β-barrel domains, with the catalytic triad situated at their interface [1] [8]. Unlike mammalian plasmin, SVSPs like PA-BJ from Bothrops jararaca exhibit glycosylation at Asn20 and Ser23, which modulates their substrate affinity but does not alter their specificity for lysine-containing substrates like Tos-Gly-Pro-Lys-pNA [2]. The substrate's discrimination capacity is evident in studies with kallikrein-like enzymes (e.g., LV-Ka from L. muta), which show minimal activity toward Tos-Gly-Pro-Lys-pNA but high activity toward arginine substrates like S-2266 (H-D-Val-Leu-Arg-pNA) [1].

Table 2: Application of Tos-Gly-Pro-Lys-pNA in Venom Protease Characterization

Venom ProteaseSource SpeciesSpecific Activity (nmol/min/μg)Inhibition by SerpinsPrimary Physiological Role
LV-PALachesis muta muta42.3 ± 3.7ResistantPlasminogen activation
ErythrofibraseTrimeresurus erythrurus28.6 ± 2.1Partialα-fibrinogenolysis
PA-BJBothrops jararaca35.8 ± 2.9SensitivePlatelet aggregation
StejnobinViridovipera stejnegeri38.2 ± 3.3ResistantFibrinogen degradation

Mechanistic Insights into Chromogenic Activity in Enzyme Kinetics

The chromogenic activity of Tos-Gly-Pro-Lys-pNA hinges on the hydrolysis of the amide bond between the lysine residue and p-nitroaniline (pNA). This cleavage liberates the yellow chromophore pNA, which exhibits a molar extinction coefficient (ε405) of 9,900–10,500 M−1cm−1 at physiological pH [5] [6]. The reaction progress follows first-order kinetics relative to enzyme concentration, enabling precise determination of initial velocities (V0) and calculation of kinetic parameters through continuous spectrophotometric assays.

Key advantages of this substrate include:

  • Continuous Monitoring: Enzymatic hydrolysis generates real-time data without quenching requirements [5].
  • Sensitivity: Detection limits as low as 10−10 M plasmin in purified systems .
  • Tolerance to Inhibitors: Unlike fluorogenic substrates, Tos-Gly-Pro-Lys-pNA hydrolysis is unaffected by common fluorescence quenchers or biological matrix components [6].

Stochastic kinetic analyses reveal that enzyme-substrate interactions at membrane interfaces (e.g., cell-surface plasminogen activation) can be modeled using Tos-Gly-Pro-Lys-pNA data. Positive feedback mechanisms—such as plasmin's autoactivation of plasminogen—amplify the chromogenic signal nonlinearly in systems with low enzyme copy numbers [9]. Furthermore, the substrate's rigidity enhances kinetic stability during assays. Studies on enzyme mutants demonstrate that residues with high B-factors near the active site (e.g., within 10 Å of Ser195) significantly influence Tos-Gly-Pro-Lys-pNA turnover rates by modulating active site flexibility [4].

Interactive Data Table: Kinetic Constants of Tos-Gly-Pro-Lys-pNA with Serine Proteases

<table id="kineticTable"><thead><tr><th>Enzyme</th><th>K<sub>m</sub> (mM)</th><th>k<sub>cat</sub> (s<sup>-1</sup>)</th><th>pH Optimum</th></tr></thead><tbody><tr><td>Human Plasmin</td><td>0.18</td><td>15.3</td><td>7.4</td></tr><tr><td>LV-PA (Bushmaster)</td><td>0.32</td><td>8.7</td><td>8.0</td></tr><tr><td>Erythrofibrase (Green Pit Viper)</td><td>0.41</td><td>6.9</td><td>7.8</td></tr></tbody></table><script>// Interactive feature: Calculate specificity constantsdocument.querySelectorAll('#kineticTable tbody tr').forEach(row => {const cells = row.cells;const km = parseFloat(cells[1].textContent);const kcat = parseFloat(cells[2].textContent);const specConst = (kcat / km).toFixed(0);row.insertCell(-1).textContent = specConst + ' M⁻¹s⁻¹';});</script>

Properties

Product Name

Tos-gly-pro-lys-pna

IUPAC Name

(2S)-N-[(2S)-6-amino-1-(4-nitroanilino)-1-oxohexan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide

Molecular Formula

C26H34N6O7S

Molecular Weight

574.7 g/mol

InChI

InChI=1S/C26H34N6O7S/c1-18-7-13-21(14-8-18)40(38,39)28-17-24(33)31-16-4-6-23(31)26(35)30-22(5-2-3-15-27)25(34)29-19-9-11-20(12-10-19)32(36)37/h7-14,22-23,28H,2-6,15-17,27H2,1H3,(H,29,34)(H,30,35)/t22-,23-/m0/s1

InChI Key

PEHDMKYTTRTXSH-GOTSBHOMSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

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